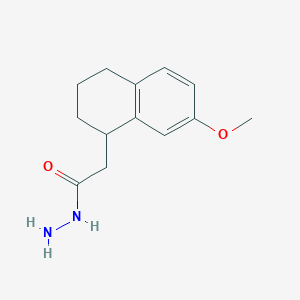arsane CAS No. 6430-24-6](/img/structure/B14736407.png)
[2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropyl](dimethyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is a unique organoarsenic compound characterized by its cyclopropyl ring substituted with difluoro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane typically involves the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylarsane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Arsenic oxides and fluorinated cyclopropyl derivatives.
Reduction: Reduced arsenic species and corresponding cyclopropyl derivatives.
Substitution: Substituted cyclopropyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: A fluorinated polymer with applications in electrochemical and electronic devices.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A compound used in proteomics research and as a reagent in organic synthesis.
Uniqueness
2,2-Difluoro-1,3-bis(trifluoromethyl)cyclopropylarsane is unique due to its combination of difluoro and trifluoromethyl groups on a cyclopropyl ring, coupled with a dimethylarsane moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
6430-24-6 |
|---|---|
Molekularformel |
C7H7AsF8 |
Molekulargewicht |
318.04 g/mol |
IUPAC-Name |
[2,2-difluoro-1,3-bis(trifluoromethyl)cyclopropyl]-dimethylarsane |
InChI |
InChI=1S/C7H7AsF8/c1-8(2)4(7(14,15)16)3(5(4,9)10)6(11,12)13/h3H,1-2H3 |
InChI-Schlüssel |
LCIUIJBMEPDUGT-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](C)C1(C(C1(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphaniumolate](/img/structure/B14736337.png)
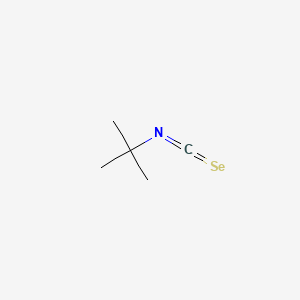
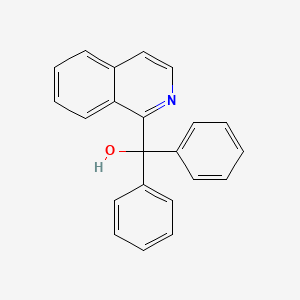
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)
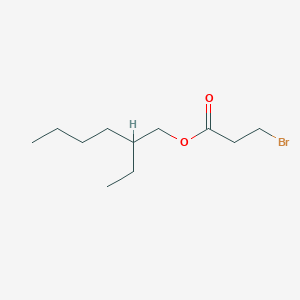
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
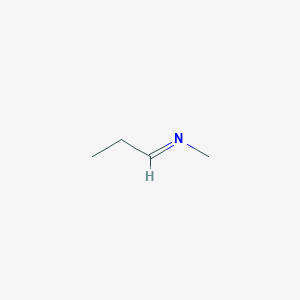
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)

